2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5, linked via a thioether bridge to an acetamide moiety. The acetamide nitrogen is further attached to a 4-phenylthiazol-2-yl group. The 4-methoxyphenyl substituent introduces electron-donating effects, while the thiazole and oxadiazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for biological activity .
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-26-15-9-7-14(8-10-15)18-23-24-20(27-18)29-12-17(25)22-19-21-16(11-28-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDMFWSDDESGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring by reacting the thioether with a suitable thioamide under cyclization conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) bond undergoes oxidation under mild conditions. For example:
Oxidation preserves the oxadiazole and thiazole rings, as confirmed by NMR and IR spectroscopy in analogous compounds .
Nucleophilic Substitution at the Acetamide Group
The acetamide’s carbonyl and amine groups participate in hydrolysis and substitution:
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 0°C, 2h | 2-((5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide | 72% | ||
| , | , RT | Brominated derivative at the para position | 65% |
Steric hindrance from the oxadiazole-thiazole scaffold limits substitution to the methoxyphenyl ring .
Ring-Opening Reactions of the Oxadiazole Moiety
The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack under strong acidic or reducing conditions:
Cross-Coupling Reactions at the Thiazole Ring
The thiazole’s C-H bonds undergo palladium-catalyzed coupling:
Complexation with Metal Ions
The thiazole’s nitrogen and sulfur atoms coordinate with transition metals:
| Metal Salt | Conditions | Complex | Stability Constant (log K) |
|---|---|---|---|
| Ethanol, RT | Octahedral complex | 4.8 ± 0.2 | |
| , 60°C | Square-planar complex | 5.1 ± 0.3 |
These complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar oxadiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the thiazole ring enhances the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types .
Antimicrobial Properties
The incorporation of the 4-methoxyphenyl group has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes, leading to cell death .
Anti-inflammatory Effects
Recent studies suggest that thiazole-containing compounds can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses. This activity positions it as a candidate for treating inflammatory diseases such as arthritis .
Synthesis and Characterization
The synthesis of 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
The table below highlights key analogs and their structural/functional differences:
Structure-Activity Relationship (SAR) Insights
- In contrast, halogenated analogs (e.g., 4-chlorophenyl in Compound 154) show higher cytotoxicity, suggesting a balance between lipophilicity and electronic effects .
- Heterocyclic Attachments : The 4-phenylthiazole moiety in the target compound may confer selectivity for kinase or protease targets, as seen in related thiazole derivatives (e.g., GSK compounds in ). Replacement with nitrophenyl (CDD-934506) shifts activity toward bacterial targets .
- Thioether Linkage : The thioether bridge in oxadiazole derivatives (e.g., 5d in ) improves metabolic stability compared to oxygen or methylene linkages .
Physicochemical Properties
- Melting Points: Analogs with rigid substituents (e.g., phthalazinone in 4b, ) exhibit higher melting points (>300°C), suggesting enhanced crystallinity. The target compound’s melting point is unreported but likely lower due to the flexible thiazole-phenyl group .
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide represents a novel derivative in the class of oxadiazoles and thiazoles, which have garnered attention for their diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the oxadiazole and thiazole rings through condensation reactions followed by thioether formation. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 14b | A549 (lung cancer) | 15.73 | |
| 11b | A549 (lung cancer) | 11.20 | |
| 4h | A549 (lung cancer) | <0.14 |
These findings suggest that modifications in the molecular structure can enhance anticancer activity significantly.
Antimicrobial Activity
The oxadiazole and thiazole moieties have been associated with antimicrobial properties. Compounds containing these structures have shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| D-16 | Antibacterial | 32 µg/mL | |
| D-4 | Antifungal | 16 µg/mL |
The presence of electron-donating or withdrawing groups in these compounds can modulate their activity against microbial strains.
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives is also noteworthy. Studies indicate that these compounds can scavenge free radicals effectively:
The antioxidant activity is crucial for preventing oxidative stress-related diseases.
Case Studies
In a recent investigation into the biological activities of various oxadiazole derivatives, a series of compounds were tested for their cytotoxicity against different cancer cell lines. Notably, compounds with specific substitutions on the oxadiazole ring exhibited enhanced selectivity and potency against cancer cells while showing lower toxicity to normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing the 1,3,4-oxadiazole and thiazole moieties in this compound?
- The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazides with carbonyl derivatives under dehydrating conditions . For the thiazole moiety, 2-amino-4-phenylthiazole can react with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide backbone . Key steps include refluxing intermediates (e.g., 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol) with K₂CO₃ in acetone for 6–8 hours to form the thioether linkage . Reaction progress is monitored via TLC, and products are recrystallized from ethanol for purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Use multi-modal characterization:
- ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons in thiazole/oxadiazole rings) .
- IR spectroscopy to detect amide C=O stretches (~1650–1700 cm⁻¹) and S-C bonds (~650 cm⁻¹) .
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Elemental analysis to validate C, H, N, S content within ±0.4% of theoretical values .
Q. What solvents and catalysts are optimal for coupling reactions involving the thioacetamide group?
- DMF or acetone with K₂CO₃ as a base facilitates nucleophilic substitution between thiols (e.g., oxadiazole-2-thiol) and chloroacetamide intermediates . Triethylamine is also effective for activating chloroacetyl chloride in forming acetamide bonds . Reaction completion is confirmed via TLC (hexane:ethyl acetate, 9:1) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., acetylcholinesterase, COX-1/2) . Prioritize derivatives with favorable interactions (hydrogen bonds, π-π stacking) at active sites. For example, substituents on the phenyl ring (e.g., electron-withdrawing groups) may enhance binding to hydrophobic pockets .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Case Study : If in vitro assays show potent enzyme inhibition but in vivo efficacy is low:
- Evaluate pharmacokinetics (e.g., bioavailability via HPLC plasma profiling) .
- Test metabolic stability using liver microsomes to identify rapid degradation pathways.
- Modify substituents (e.g., methoxy to trifluoromethoxy) to improve metabolic resistance .
Q. How should researchers design a structure-activity relationship (SAR) study for this compound?
- Variables to test :
- Oxadiazole substituents : Compare 4-methoxyphenyl vs. 4-fluorophenyl for electronic effects on reactivity .
- Thiazole modifications : Replace 4-phenyl with 4-alkyl groups to assess steric impacts .
Q. What analytical techniques are critical for detecting and quantifying synthetic byproducts?
- HPLC-PDA/MS with a C18 column (acetonitrile/water gradient) separates and identifies impurities.
- X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .
- GC-MS monitors volatile byproducts (e.g., unreacted chloroacetyl chloride) .
Methodological Challenges and Solutions
Q. How can reaction yields be improved during the thioacetamide coupling step?
- Optimization parameters :
- Increase equivalents of thiol intermediate (1.5–2.0 eq) to drive the reaction .
- Use anhydrous DMF under nitrogen to prevent hydrolysis of chloroacetamide .
- Reflux at 70–80°C for 8–12 hours to ensure completion .
Q. What precautions are necessary for handling toxic intermediates (e.g., sodium azide, chloroacetyl chloride)?
- Safety protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
